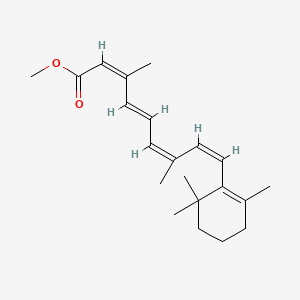

Methyl (2Z,4E, 6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

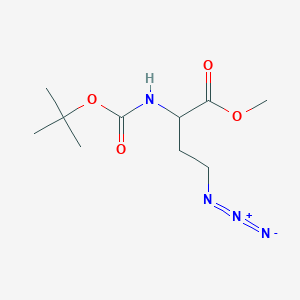

13-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound related to Vitamin A. It is known for its applications in dermatology, particularly in the treatment of severe acne. The compound is characterized by its ability to influence cell growth and differentiation, making it a valuable tool in both medical and scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid Methyl Ester typically involves the isomerization of all-trans retinoic acid. This process can be catalyzed by thiol-containing compounds such as glutathione, mercaptoethanol, and L-cysteine methyl ester . The reaction conditions often include the use of nonpolar solvents like hexane and controlled temperatures to ensure the stability of the desired isomer .

Industrial Production Methods: Industrial production of 13-cis Retinoic Acid Methyl Ester involves a multi-step process starting from ionone derivatives. The process includes the preparation of vinyl-beta-ionol, followed by a series of reactions including Wittig condensation and isomerization . The final product is purified through techniques such as chromatography or fractional crystallization to achieve high purity and stability .

Análisis De Reacciones Químicas

Types of Reactions: 13-cis Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Isomerization: Conversion between different isomers of retinoic acid.

Oxidation: Formation of oxidized derivatives such as 4-oxo-13-cis-retinoic acid.

Reduction: Reduction reactions can modify the functional groups on the retinoic acid backbone.

Common Reagents and Conditions:

Isomerization: Thiol-containing compounds like glutathione and mercaptoethanol.

Oxidation: Catalyzed by liver enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP2B6.

Major Products:

- 4-oxo-13-cis-retinoic acid

- All-trans-retinoic acid (from isomerization reactions)

Aplicaciones Científicas De Investigación

13-cis Retinoic Acid Methyl Ester has a wide range of applications in scientific research:

- Chemistry: Used as a model compound to study isomerization and oxidation reactions .

- Biology: Investigated for its role in cell differentiation and growth regulation .

- Medicine: Widely used in the treatment of severe acne and other dermatological conditions . It is also being explored for its potential in cancer therapy due to its ability to influence cell proliferation and apoptosis .

- Industry: Utilized in the formulation of pharmaceuticals and cosmetic products .

Mecanismo De Acción

. These receptors regulate the expression of genes involved in cell growth, differentiation, and apoptosis. The compound reduces the activity of 5α-reductase, decreasing the conversion of testosterone to dihydrotestosterone (DHT) and inhibiting sebum secretion .

Comparación Con Compuestos Similares

- All-trans-retinoic acid

- 9-cis-retinoic acid

- 4-oxo-13-cis-retinoic acid

Comparison: 13-cis Retinoic Acid Methyl Ester is unique due to its specific isomeric form, which provides distinct biological activities compared to its all-trans and 9-cis counterparts . It is less toxic and has a more favorable safety profile, making it suitable for long-term use in dermatological treatments .

Propiedades

Fórmula molecular |

C21H30O2 |

|---|---|

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

methyl (2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12-,16-9-,17-15- |

Clave InChI |

SREQLAJQLXPNMC-HPHYBHBGSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\C(=O)OC)/C)\C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)

![N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)

![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)

![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)

![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)